molecular formula C10H14O2 B1596579 1-(2-Methoxyphenyl)-1-propanol CAS No. 7452-01-9

1-(2-Methoxyphenyl)-1-propanol

Cat. No.: B1596579
CAS No.: 7452-01-9
M. Wt: 166.22 g/mol
InChI Key: VZYLWUFNOMSQSJ-UHFFFAOYSA-N
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Description

Significance of Arylpropanols in Organic Synthesis and Related Disciplines

Arylpropanols are a class of organic compounds that hold considerable significance in the fields of organic synthesis and medicinal chemistry. Their structure, which features a phenyl group attached to a propanol (B110389) backbone, makes them valuable intermediates and building blocks for the creation of more complex molecules. The presence of both a hydroxyl group and an aromatic ring allows for a wide range of chemical transformations, including oxidation, reduction, and substitution reactions.

In organic synthesis, arylpropanols serve as precursors for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. Their utility is further enhanced by the potential for stereoselective synthesis, which is crucial for the preparation of chiral drugs. The development of catalytic asymmetric methods for the synthesis of secondary arylpropanols has been a significant area of research, enabling the production of enantiomerically enriched compounds with high efficiency. acs.orgresearchgate.net

The biological activities of arylpropanol derivatives are also of great interest. For instance, some arylpropanols and their derivatives have been investigated for their potential antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai The structural motif of an arylpropanol is found in a number of bioactive natural products and synthetic compounds, highlighting the importance of this class of molecules in drug discovery and development. acs.org

Structural Context of 1-(2-Methoxyphenyl)-1-propanol within Methoxyphenylpropanol Isomers and Derivatives

This compound is a member of the methoxyphenylpropanol family of isomers. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. ebsco.com In the case of methoxyphenylpropanols, the isomers differ in the position of the methoxy (B1213986) group on the phenyl ring and the position of the hydroxyl group on the propanol chain.

Structural Isomers:

Positional Isomers: These isomers have the same carbon skeleton and the same functional groups, but the position of the functional groups differs. wikipedia.orgsavemyexams.com For this compound, positional isomers include:

1-(3-Methoxyphenyl)-1-propanol: The methoxy group is at the meta-position (position 3) of the phenyl ring. chemical-suppliers.eu

1-(4-Methoxyphenyl)-1-propanol: The methoxy group is at the para-position (position 4) of the phenyl ring.

1-(2-Methoxyphenyl)-2-propanol: The hydroxyl group is on the second carbon of the propanol chain. nih.gov

Functional Isomers: These isomers have the same molecular formula but different functional groups. wikipedia.org An example of a functional isomer of this compound is 1-(2-methoxyphenyl)propan-1-one, where the hydroxyl group is replaced by a carbonyl group, forming a ketone. nih.gov

The position of the methoxy group on the aromatic ring significantly influences the compound's electronic properties and steric hindrance, which in turn affects its reactivity. For example, ortho-substituted compounds like this compound may exhibit different reactivity compared to their meta- or para-substituted counterparts due to steric effects.

Interactive Data Table of Selected Methoxyphenylpropanol Isomers:

Compound NameMolecular FormulaPosition of Methoxy GroupPosition of Hydroxyl Group
This compoundC₁₀H₁₄O₂Ortho (2)1
1-(3-Methoxyphenyl)-1-propanolC₁₀H₁₄O₂Meta (3)1
1-(4-Methoxyphenyl)-1-propanolC₁₀H₁₄O₂Para (4)1
1-(2-Methoxyphenyl)-2-propanolC₁₀H₁₄O₂Ortho (2)2

Historical Perspectives on Research into Substituted Propanols

Research into substituted propanols is intertwined with the broader history of organic synthesis and the study of alcohols. The development of methods for the synthesis of alcohols, such as the Grignard reaction in the early 20th century, provided the foundational tools for creating a wide variety of substituted propanols. google.com

The investigation of substituted arylpropanols gained momentum in the mid-to-late 20th century, driven by the growing interest in their potential applications in pharmaceuticals and materials science. For instance, research into substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents was published in the late 1970s. acs.org

The development of new synthetic methodologies has continuously shaped the research landscape of substituted propanols. For example, the hydroboration reaction, discovered by H.C. Brown, provided a powerful tool for the anti-Markovnikov hydration of alkenes, enabling the synthesis of specific propanol isomers. redalyc.orgresearchgate.net More recently, advances in asymmetric catalysis have allowed for the enantioselective synthesis of chiral substituted propanols, which is of paramount importance in the pharmaceutical industry. acs.orgacs.org

The study of the chemical properties and reactivity of substituted propanols has also been a continuous area of investigation. Early research focused on understanding the influence of substituents on the properties of the alcohol and its reactions. redalyc.org Modern research often employs sophisticated analytical techniques, such as NMR spectroscopy and X-ray crystallography, to elucidate the precise three-dimensional structure of these molecules and their complexes. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyphenyl)propan-1-ol
Source PubChem
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InChI

InChI=1S/C10H14O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYLWUFNOMSQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10996041
Record name 1-(2-Methoxyphenyl)propan-1-ol
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7452-01-9
Record name α-Ethyl-2-methoxybenzenemethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Ethyl-o-methoxybenzyl alcohol
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Record name 1-(2-Methoxyphenyl)propan-1-ol
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Record name α-ethyl-o-methoxybenzyl alcohol
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Synthetic Methodologies and Chemical Transformations

Strategizing the Synthesis of 1-(2-Methoxyphenyl)-1-propanol

The creation of this compound can be approached through several strategic disconnections of the target molecule, leading to a range of precursor materials and reaction types. Key methodologies include the reduction of corresponding ketones, the formation of carbon-carbon bonds via Grignard reagents, the transformation of oxime derivatives, and hydroboration-oxidation of unsaturated precursors.

Catalytic Hydrogenation Pathways: Investigation of Methoxypropiophenone as Precursor

A principal and industrially viable method for synthesizing this compound is the catalytic hydrogenation of 2-methoxypropiophenone. nih.gov This reaction involves the reduction of the ketone functional group to a secondary alcohol.

Various catalysts and reaction conditions have been explored to optimize this transformation. For instance, the use of Raney nickel as a catalyst in methanol (B129727) at elevated temperatures and pressures has been shown to produce the desired alcohol with high yields, often exceeding 90%. google.com This method is lauded for its cost-effectiveness and efficiency. google.com

Alternative catalytic systems, such as palladium on carbon (Pd/C) under hydrogen pressure, are also effective for this reduction, particularly in large-scale industrial production. The choice of solvent can also influence the reaction's selectivity and efficiency.

CatalystSolventTemperature (°C)Pressure (MPa)Yield (%)Reference
Raney NickelMethanol802.0>90 google.com
Pd/CTHF-1-3 atm>90
Nickel-Aluminium Alloy10% Sodium Hydroxide (B78521)15-- cdnsciencepub.com

Table 1: Comparison of Catalytic Hydrogenation Conditions for Propiophenone Reduction

Grignard Reaction Pathways for Arylpropanol Formation

The Grignard reaction provides a versatile and widely utilized method for the synthesis of this compound. This pathway involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. leah4sci.com

One common approach involves the reaction of 2-methoxybenzaldehyde (B41997) with ethylmagnesium bromide. The ethyl Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound. This method is known for its straightforward execution and generally provides good yields.

To ensure the success of the Grignard reaction, anhydrous conditions are critical to prevent the premature quenching of the highly reactive Grignard reagent by water. rsc.org The solvent of choice is typically an ether, such as tetrahydrofuran (B95107) (THF) or diethyl ether, which stabilizes the Grignard reagent. leah4sci.com

ElectrophileGrignard ReagentSolventKey ConsiderationsYield (%)Reference
2-MethoxybenzaldehydeEthylmagnesium BromideTetrahydrofuran (THF)Anhydrous conditions, dropwise addition>85
Formic Acid2-Methoxyphenylmagnesium BromideTetrahydrofuran (THF)Two-step addition with an initial Grignard reagent- mdma.ch

Table 2: Grignard Reaction Parameters for Arylpropanol Synthesis

Reduction of Oxime Derivatives in Arylpropanol Synthesis

An alternative synthetic route to arylpropanols involves the reduction of oxime derivatives. This method typically begins with the corresponding ketone, 2-methoxypropiophenone, which is first converted to its oxime by reaction with hydroxylamine. researchgate.netnih.gov

The resulting 2-methoxypropiophenone oxime can then be reduced to the corresponding amine, which can be further converted to the alcohol. However, a more direct route involves the reduction of an oxime of a related precursor, 1-phenyl-1-hydroxy-2-propanone oxime, using a nickel-aluminium catalyst. google.com This process, conducted in a basic aqueous solution at low temperatures, yields the amino alcohol. google.com While this specific example leads to a different amino alcohol, the underlying principle of reducing an oxime derivative can be adapted for the synthesis of this compound.

The reduction of oximes can be achieved through various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using reducing agents such as lithium aluminum hydride (LiAlH4). researchgate.net The choice of reducing agent and reaction conditions can influence the final product and yield.

Hydroboration-Oxidation Approaches in Methoxyphenylpropanol Synthesis

The hydroboration-oxidation reaction offers a powerful method for the anti-Markovnikov hydration of alkenes, which can be strategically applied to the synthesis of this compound. visualizeorgchem.comchemistnotes.com This two-step process begins with the hydroboration of an appropriate alkene precursor, such as 1-(2-methoxyphenyl)-1-propene.

In the first step, a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH3-THF) adds across the double bond of the alkene. visualizeorgchem.com The boron atom attaches to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. libretexts.org This regioselectivity is a key feature of the hydroboration reaction.

The resulting organoborane intermediate is then oxidized in the second step, typically using a mixture of hydrogen peroxide (H2O2) and a base like sodium hydroxide (NaOH). chemistnotes.com This oxidation step replaces the boron atom with a hydroxyl group, yielding the desired alcohol with retention of stereochemistry. visualizeorgchem.com

This method is particularly valuable for producing alcohols with a regiochemistry that is complementary to that obtained through acid-catalyzed hydration or oxymercuration-demercuration reactions.

Alkene PrecursorReagentsKey Features
1-(2-Methoxyphenyl)-1-propene1. BH3-THF 2. H2O2, NaOHAnti-Markovnikov addition, Syn-addition

Table 3: Hydroboration-Oxidation for Methoxyphenylpropanol Synthesis

Multi-Step Syntheses from Simpler Precursors for Complex Derivatives

Complex derivatives of this compound can be constructed through multi-step synthetic sequences starting from simpler, readily available precursors. These syntheses often involve a combination of the reactions previously discussed, along with other fundamental organic transformations.

For instance, a synthesis could commence with a Friedel-Crafts acylation of anisole (B1667542) with propanoyl chloride to form 4-methoxypropiophenone. Although this gives the para-isomer, a similar approach targeting the ortho position would yield 2-methoxypropiophenone. This ketone can then be subjected to reduction via catalytic hydrogenation or with a reducing agent like sodium borohydride (B1222165) to produce this compound.

Another multi-step strategy could involve the protection of functional groups. For example, in the synthesis of related complex molecules, amino groups are often protected before subsequent reactions and then deprotected at a later stage. google.com This highlights the necessity of strategic planning in multi-step syntheses to ensure compatibility of reagents and reaction conditions.

Stereoselective Synthetic Routes

The synthesis of specific stereoisomers of this compound is a significant area of research, particularly for applications in pharmaceuticals and catalysis where chirality is crucial. acs.org Stereoselective routes aim to produce a single enantiomer or diastereomer in high purity.

Asymmetric reduction of the prochiral ketone, 2-methoxypropiophenone, is a common and effective strategy. oup.com This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Biocatalysis, employing enzymes or whole organisms like baker's yeast or Daucus carota, has emerged as a powerful tool for the enantioselective reduction of ketones. researchgate.net For example, the reduction of 2-methoxyacetophenone (B1211565) using biocatalysts has been shown to produce the corresponding (S)-alcohol with excellent enantiomeric excess (ee). researchgate.net

Another approach involves the use of chiral catalysts in conjunction with a hydrogen source. Asymmetric transfer hydrogenation, for instance, utilizes a chiral catalyst to transfer hydrogen from a donor molecule to the ketone, resulting in an enantiomerically enriched alcohol. acs.org Chiral iridium and ruthenium complexes have proven to be effective catalysts for such transformations. acs.orgscirp.org

The diethylzinc (B1219324) addition to aldehydes, catalyzed by chiral amino alcohols, is another method to produce enantiomerically enriched 1-aryl-1-propanols. mdpi.com While not specifically detailed for this compound, this methodology demonstrates the potential for creating chiral centers at the carbinol carbon.

MethodPrecursorChiral Source/CatalystKey FeatureReference
Biocatalytic Reduction2-MethoxyacetophenoneDaucus carota / Baker's YeastHigh enantiomeric excess (ee) researchgate.net
Asymmetric Transfer Hydrogenationα-Amino KetonesChiral Ruthenium ComplexHigh yields and enantioselectivities acs.org
Catalytic Enantioselective Silane ReductionPropiophenoneChiral Iridium ComplexHigh yields and enantioselectivities scirp.org
Catalyzed Diethylzinc AdditionAromatic AldehydesChiral Amino DiolsEnantiomerically enriched alcohols mdpi.com

Table 4: Overview of Stereoselective Synthetic Routes

Enantioselective Catalytic Processes for Chiral Arylpropanols

The creation of specific enantiomers of chiral arylpropanols, such as this compound, is crucial for applications where stereochemistry dictates biological activity or material properties. nih.gov Enantioselective synthesis aims to produce a single enantiomer, avoiding the need for resolving a racemic mixture.

Various strategies have been developed to achieve this, often relying on catalysis. umontreal.ca Asymmetric catalysis, utilizing either chiral metal complexes or organocatalysts, is a powerful tool for inducing stereoselectivity. sigmaaldrich.comnih.gov For instance, the asymmetric hydrogenation of prochiral ketones is a common method for producing optically active secondary alcohols. sctunisie.org Research has shown that ruthenium-diphosphine catalysts can effectively hydrogenate β-keto esters to set a hydroxyl function in a stereo-controlled manner, leading to chiral diols and secondary alcohols with high enantiomeric excess. sctunisie.org

Enzymes also play a significant role in the enantioselective synthesis of chiral arylpropanols. nih.gov Lipase-mediated resolution is one such approach, where the enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the two. mdpi.com The enantioselectivity of this process can be influenced by the position and nature of substituents on the aryl ring. mdpi.com For example, a methoxy (B1213986) group has been shown to increase enantioselectivity in the lipase-catalyzed acetylation of substituted 2-aryl-propanols. mdpi.com Furthermore, alcohol dehydrogenases have been engineered through directed evolution to perform dynamic reductive kinetic resolution of racemic arylpropanals, yielding enantiomerically pure (S)- or (R)-alcohols. nih.gov

A specific method for synthesizing enantiomerically pure (–)-(S)-1-(o-methoxyphenyl)propanol involves the stereoselective addition of ethylmagnesium iodide to homochiral (+)-o-anisaldehyde(tricarbonyl)chromium. rsc.org This complex is prepared through a kinetic resolution procedure. rsc.org

Method Catalyst/Reagent Key Feature Reference
Asymmetric HydrogenationChiral Diphosphine-Ruthenium CatalystHigh enantioselectivity (>99% ee) in the reduction of β-keto esters. sctunisie.org
Lipase-Mediated ResolutionLipaseSelective acylation of one enantiomer of a racemic alcohol. mdpi.com
Dynamic Reductive Kinetic ResolutionEngineered Alcohol DehydrogenaseProduces enantiomerically pure (S)- or (R)-alcohols from racemic aldehydes. nih.gov
Stereoselective Grignard Addition(+)-o-Anisaldehyde(tricarbonyl)chromiumYields enantiomerically pure (–)-(S)-1-(o-methoxyphenyl)propanol. rsc.org

Diastereoselective Synthesis of Related Structures

Diastereoselective synthesis is crucial when a molecule has multiple stereocenters and only one specific diastereomer is desired. This is particularly relevant in the synthesis of complex natural products and pharmaceuticals. researchgate.net

One approach involves the palladium-catalyzed ring-opening of densely substituted cyclopropanols, which can be followed by isomerization to produce 1,4- and 1,5-dicarbonyl compounds with high diastereoselectivity. bohrium.comresearchgate.net This method provides access to structures with adjacent quaternary and tertiary stereocenters as single diastereomers. bohrium.comresearchgate.net Another strategy utilizes 1-alkenyl-1,1-heterobimetallic intermediates, which react with aldehydes to form cyclopropyl (B3062369) boronate esters with excellent diastereoselectivity. organic-chemistry.org These can then be converted to trisubstituted cyclopropanols. organic-chemistry.org

In the context of thiochromans, a highly diastereoselective synthesis of cis-2,4-diarylthiochromans has been reported. arkat-usa.org The process involves the sodium borohydride reduction of a chalcone (B49325) derivative to a diastereomeric mixture of alcohols, followed by treatment with an acid catalyst which leads to a single cis diastereomer of the thiochroman. arkat-usa.org The stereoselectivity is thought to be controlled by the formation of a stable carbocation intermediate that cyclizes in a highly stereoselective manner. arkat-usa.org

Research into the synthesis of dispiro-cyclopentene-linked bisoxindoles has also demonstrated high diastereoselectivity. rsc.org In these reactions, despite the potential for the formation of eight diastereoisomers from four stereogenic centers, only a single major diastereoisomer is typically observed. rsc.org

Reaction Type Key Feature Example Application Reference
Palladium-Catalyzed Ring OpeningHigh diastereoselectivity for vicinal quaternary and tertiary stereocenters.Synthesis of 1,4- and 1,5-dicarbonyl compounds. bohrium.comresearchgate.net
1-Alkenyl-1,1-Heterobimetallic AdditionExcellent diastereoselectivity in the formation of cyclopropyl boronate esters.Synthesis of trisubstituted cyclopropanols. organic-chemistry.org
Acid-Catalyzed CyclizationFormation of a single diastereomer from a mixture of diastereomeric alcohols.Synthesis of cis-2,4-diarylthiochromans. arkat-usa.org
Annulation ReactionFormation of a single major diastereoisomer out of eight possibilities.Synthesis of dispiro-cyclopentene-linked bisoxindoles. rsc.org

Strategies for Controlling the Stereochemistry of the Hydroxyl-Bearing Carbon

Controlling the stereochemistry at the carbon atom bearing the hydroxyl group is a fundamental challenge in organic synthesis. rijournals.comresearchgate.net Several strategies have been developed to address this, broadly categorized as substrate control, auxiliary control, and reagent control. youtube.com

Substrate Control: Existing stereocenters within the substrate molecule can influence the stereochemical outcome of a reaction at a new stereocenter. youtube.com

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.comscielo.org.mx After the reaction, the auxiliary is removed, leaving the desired enantiomer of the product. youtube.comscielo.org.mx This method is known for its reliability, though it adds extra steps to the synthesis. scielo.org.mx

Chiral Catalysts: Chiral catalysts, including transition metal complexes and organocatalysts, create a chiral environment around the substrate, favoring the formation of one stereoisomer over another. sigmaaldrich.comnumberanalytics.com This is a highly efficient method, often requiring only small amounts of the catalyst. sigmaaldrich.com Asymmetric synthesis using chiral catalysts is a cornerstone of modern organic chemistry. rijournals.com

The choice of strategy depends on the specific molecule being synthesized and the desired level of stereochemical purity. rijournals.com For instance, in the synthesis of chiral 1,3-diols, the asymmetric hydrogenation of a β-keto ester using a chiral ruthenium catalyst establishes the stereochemistry of the hydroxyl group with high control. sctunisie.org

Chemical Reactivity and Derivatization Studies

The hydroxyl and methoxy groups of this compound, along with its benzylic position, confer a range of chemical reactivities, allowing for various derivatization reactions.

Formation of Ethers via Alcohol Methylation

The hydroxyl group of alcohols can be converted into an ether group through methylation. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with a methylating agent like methyl iodide. organic-chemistry.org The synthesis of 3-(4-methoxyphenyl)-2-methyl-1-methoxypropane has been documented, showcasing the formation of a methoxy ether from an alcohol precursor. prepchem.com

Oxidation Reactions to Corresponding Ketones/Propanones

Secondary alcohols, such as this compound, can be oxidized to the corresponding ketones. gauthmath.com A variety of oxidizing agents are available for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. libretexts.org

Common oxidizing agents for benzylic alcohols include chromic acid (H2CrO4), potassium permanganate (B83412) (KMnO4), and chromium trioxide (CrO3). gauthmath.comlibretexts.org The mechanism of oxidation with chromic acid involves the formation of a chromate (B82759) ester, which then undergoes elimination to yield the ketone. gauthmath.com Cetyltrimethylammonium permanganate (CTAP) has been reported as a mild and highly selective reagent for the oxidation of benzylic alcohols to their corresponding aldehydes and ketones. researchgate.net Another approach utilizes bis-(2,4,6-trimethylpyridinium) dichromate (BTMPDC) for the chemoselective oxidation of benzylic alcohols. tandfonline.com The product of the oxidation of this compound is 1-(2-Methoxyphenyl)propan-1-one. nih.gov

Oxidizing Agent Key Features Reference
Chromic Acid (H2CrO4) / Jones ReagentCommon and effective for secondary alcohols. gauthmath.comlibretexts.org
Potassium Permanganate (KMnO4)Strong oxidizing agent. gauthmath.com
Cetyltrimethylammonium Permanganate (CTAP)Mild and highly selective for benzylic alcohols. researchgate.net
Bis-(2,4,6-trimethylpyridinium) Dichromate (BTMPDC)Chemoselective oxidation under reflux conditions. tandfonline.com

Acid-Catalyzed Cleavage Mechanisms and Pathways

The bonds within this compound and its derivatives can be cleaved under acidic conditions. The C(sp²)–C(sp³) bond in benzylic alcohols can undergo cleavage. rsc.org For example, a metal-free, one-pot process using hydroxylamine-O-sulfonic acid (HOSA) and triethylamine (B128534) can achieve site-selective C(sp²)–C(sp³) cleavage of benzylic alcohols to produce anilines and nitriles. rsc.orgnih.gov The proposed mechanism involves the formation of a stabilized carbocation intermediate. nih.gov

The cleavage of aryl-ether linkages, such as the one present in the 2-methoxyphenyl group, has also been studied, particularly in the context of lignin (B12514952) model compounds. acs.orgacs.org The rate of acid-catalyzed β-O-4 ether linkage cleavage is significantly faster in phenolic dimers compared to non-phenolic ones. acs.org Studies on the acidolysis of lignin model compounds like 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1-propanol have shown that the reaction can proceed via homolysis of an intermediate quinone methide, leading to various cleavage products. researchgate.net Photochemical methods can also facilitate the cleavage of benzylic C-O bonds, especially when an electron-donating amino group is present on the aromatic ring. acs.org

Iodine-Catalyzed Transformations: Dehydration and Dimerization Studies

Molecular iodine has emerged as a versatile and mild catalyst for various organic transformations, including those involving benzylic alcohols. For secondary benzylic alcohols, a class that includes this compound, iodine-catalyzed reactions primarily lead to dehydration and dimerization (etherification) products. nih.govresearchgate.net The reaction pathway is influenced by factors such as reaction conditions and the specific structure of the alcohol.

Studies on various aryl-substituted alcohols under solvent-free reaction conditions (SFRC) have shown that while tertiary alcohols predominantly undergo dehydration to form alkenes, secondary alcohols favor dimerization and substitution reactions. nih.govresearchgate.net In the case of this compound, the activation of the hydroxyl group by iodine, a mild Lewis acid, would facilitate the formation of a benzylic carbocation intermediate. conicet.gov.ar This intermediate can then follow one of two primary pathways:

Dehydration: Elimination of a proton from an adjacent carbon atom results in the formation of an alkene, 1-(2-methoxyphenyl)-1-propene.

Dimerization: Nucleophilic attack by another molecule of the alcohol on the carbocation intermediate leads to the formation of a corresponding ether. researchgate.net

Computational studies support that for secondary benzylic alcohols, both elimination and substitution pathways are plausible, with the reaction's outcome often depending on the stability of the intermediates and the presence of competing nucleophiles. researchgate.netconicet.gov.ar While general studies confirm these transformations for secondary benzylic alcohols, specific research detailing the product distribution and yields for the iodine-catalyzed reaction of this compound is not extensively documented in the reviewed literature. The steric hindrance from the ortho-methoxy group might influence the relative rates of dimerization versus dehydration compared to less hindered isomers.

Exploration of Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing benzene (B151609) derivatives. The reactivity and regioselectivity (i.e., the position of substitution) are governed by the combined influence of the two substituents already present: the methoxy group (-OCH₃) and the 1-hydroxypropyl group (-CH(OH)CH₂CH₃).

The directing effects of these groups are summarized as follows:

Methoxy Group (-OCH₃): This group is a powerful activating substituent and an ortho, para-director due to its ability to donate electron density to the ring through resonance. uci.edu

1-Hydroxypropyl Group: This alkyl alcohol group is generally considered a weak deactivating substituent and a meta-director due to the inductive electron-withdrawing effect of the oxygen atom. uci.edu

The ultimate position of an incoming electrophile (E⁺) is determined by the interplay of these effects. The methoxy group, being a strong activator, will largely control the regioselectivity. The available positions on the ring are C3, C4, C5, and C6.

The table below analyzes the directing influence on each potential substitution site.

PositionRelation to -OCH₃Relation to -CH(OH)RCombined EffectPredicted Outcome
C3 orthoorthoActivated, but sterically hindered by two adjacent groups.Minor product
C4 metametaDeactivated by both groups.Unlikely
C5 parametaStrongly activated and directed para by -OCH₃; directed meta by -CH(OH)R.Major product
C6 orthoparaActivated and directed ortho by -OCH₃; less sterically hindered than C3.Likely product

Based on this analysis, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are predicted to occur predominantly at the C5 position (para to the strongly directing methoxy group) and to a lesser extent at the C6 position (ortho to the methoxy group). While specific experimental data on such reactions for this compound are limited, the principles of EAS provide a reliable framework for predicting its reactivity. uci.edudalalinstitute.com Computational methods like Density Functional Theory (DFT) can also be employed to model the reactivity and predict the most likely sites for electrophilic attack.

Mechanistic Investigations of Reactions Involving 1 2 Methoxyphenyl 1 Propanol and Its Analogs

Elucidation of Reaction Intermediates

The mechanistic pathways of reactions involving 1-(2-methoxyphenyl)-1-propanol are characterized by the formation of several key intermediates. The identification and characterization of these transient species are fundamental to understanding the reaction dynamics.

Formation and Reactivity of Quinone Methide Intermediates

Quinone methides are highly reactive intermediates that can be formed from phenolic compounds, including derivatives of this compound, particularly those with a hydroxyl group on the aromatic ring. rsc.orgepa.gov The formation of a quinone methide intermediate is a critical step in the thermal degradation of certain lignin (B12514952) model compounds. For instance, the dehydration of 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenyl)-1-propanol leads to a quinone methide. epa.gov The subsequent homolytic cleavage of the β-O-4 bond in this intermediate is energetically favorable and explains the low thermal stability of such compounds. epa.gov

The reactivity of quinone methides is driven by the restoration of aromaticity. rsc.org In the context of lignin model compounds, the formation of a quinone methide intermediate is considered a key step that facilitates the homolysis of the Cβ-O bond in phenolic trimers. researchgate.net The presence of a Cα-hydroxyl group and a p-hydroxylated aromatic ring are important structural features for the formation of quinone methides in solution. kyoto-u.ac.jp Studies on the pyrolysis of lignin model dimers have shown that the higher reactivity of phenolic forms compared to non-phenolic forms is due to the easier formation of the quinone methide intermediate. kyoto-u.ac.jp The formation of various products from the reaction of 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1-propanol in aqueous solution can be explained by the homolysis of an intermediate quinone methide. researchgate.netgrafiati.com

Characterization of Electron-Deficient Species and Carbocation Intermediates

In acidic environments, reactions of this compound and its analogs can proceed through the formation of electron-deficient species, most notably carbocations. The protonation of the α-hydroxyl group followed by dehydration is a common pathway to generate a benzylic carbocation. acs.org For example, in the acid-catalyzed conversion of non-phenolic β-O-4 lignin model dimers, the formation of a carbocation intermediate is a key step. acs.orgacs.org This carbocation can then undergo further reactions, such as self-condensation. acs.orgacs.org

The stability of the carbocation intermediate is influenced by the substituents on the aromatic ring. The electron-donating nature of the methoxy (B1213986) group helps to stabilize the positive charge on the benzylic carbon through resonance. The lifetime of these carbocations can be very short, and they may exist as part of an ion pair with the leaving group. acs.org The study of solvolysis reactions of ring-substituted benzyl (B1604629) chlorides in aqueous solutions provides a framework for understanding the transition between stepwise (DN + AN) and concerted (ANDN) mechanisms, depending on the stability of the carbocation intermediate. nih.gov

Detection and Significance of Enol-Ether Intermediates

Enol-ether intermediates have been identified in the acid-catalyzed cleavage of aryl-ether linkages in lignin model compounds. acs.orgacs.org For instance, during the acidolysis of 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, the enol-ether intermediate 1-(2-methoxyphenoxy)-2-(3,4-dimethoxyphenyl)ethylene was isolated, confirming its role in the reaction mechanism. acs.orgacs.org Similarly, in the acidolysis of a guaiacyl-type lignin dimer, the detection of the enol ether intermediate 3-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-2-propenol suggests its involvement in the conversion process. acs.orgacs.org

The formation of an enol-ether can occur after the generation of a carbocation intermediate, followed by the elimination of a proton from an adjacent carbon. acs.org The detection of these intermediates is significant as it provides direct evidence for specific mechanistic pathways and helps to explain the formation of certain reaction products, such as Hibbert's ketones. grafiati.com

Role of Substituent Effects on Reactivity and Selectivity

The nature and position of substituents on the aromatic ring of this compound and its analogs play a critical role in determining the reactivity of the molecule and the selectivity of its reactions.

Influence of Ortho-Methoxy Steric Hindrance on Reaction Yields

The presence of a methoxy group at the ortho position of the phenyl ring introduces steric hindrance, which can significantly affect reaction outcomes. This steric bulk can impede the approach of nucleophiles or other reactants to the benzylic carbon, potentially leading to lower reaction yields compared to para-substituted analogs. For example, in the asymmetric transfer hydrogenation of aryl/acetylenic ketones, the introduction of an ortho-substituent can lead to a reversal of enantioselectivity. acs.org While bulky substituents generally lower yields due to steric hindrance, the specific context of the reaction is important. In some cases, the steric hindrance from an ortho-group can be overcome by other electronic or catalytic effects.

Table 1: Impact of Ortho-Substitution on Reaction Parameters

PropertyOrtho-Substituted DerivativePara-Substituted AnalogReference
Conformational Flexibility Reduced due to steric clash between methoxy and propanol (B110389) groups.Higher conformational flexibility.
C-O-C Bond Angle Reduced by approximately 15° due to steric interactions.Standard bond angle.
Reaction Yields Can be lower due to reduced accessibility for nucleophiles.Generally higher yields in the absence of ortho-steric hindrance.

Impact of Electron-Donating Groups on Electrophilic Aromatic Substitution

The methoxy group is an electron-donating group (EDG), which increases the electron density of the aromatic ring through a resonance effect (+M effect). wikipedia.orglibretexts.org This activation of the aromatic ring makes it more susceptible to electrophilic aromatic substitution reactions. wikipedia.org EDGs are typically ortho, para-directors, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the activating group. wikipedia.orglibretexts.org

The increased electron density on the ring not only enhances the rate of electrophilic substitution but also stabilizes the carbocation intermediate (arenium ion) formed during the reaction. libretexts.org The electron-donating nature of the methoxy group is crucial for facilitating reactions that proceed through electrophilic attack on the aromatic ring. rsc.org In the context of demethylation reactions, electron-donating substituents on the aromatic ring have been shown to promote the reaction, while electron-withdrawing groups retard it. rsc.org

Kinetic and Thermodynamic Aspects of Arylpropanol Transformations

The study of the kinetics and thermodynamics of transformations involving arylpropanols, such as this compound, provides crucial insights into reaction rates, mechanisms, and the influence of reaction conditions on product distribution. These transformations often include dehydration and cyclization reactions, which are fundamental processes in organic synthesis.

Dehydration Reactions:

The dehydration of alcohols to form alkenes is a common transformation. Thermodynamically, these elimination reactions typically exhibit a positive change in entropy (ΔS > 0) because two molecules are formed from one. stackexchange.com According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a positive entropy change means that higher temperatures will make the change in free energy (ΔG) more negative, thus favoring the reaction. stackexchange.com The dehydration of alcohols is generally an endothermic process (ΔH > 0), which also contributes to the favorability of the reaction at higher temperatures as per Le Chatelier's principle. stackexchange.com

The kinetics of alcohol dehydration are often studied under acidic conditions. The reaction mechanism typically involves protonation of the alcohol to form a good leaving group (water), followed by its departure to form a carbocation intermediate, and finally deprotonation to yield the alkene. The rate of this reaction is influenced by the stability of the carbocation intermediate and the reaction temperature.

Cyclization Reactions:

The kinetics of cyclization reactions are highly dependent on the structure of the substrate and the reaction conditions. For instance, in methoxide (B1231860) ion-catalyzed cyclizations, the reaction often follows pseudo-first-order kinetics. upce.cz The observed rate constant can be influenced by the concentration of the catalyst and the pKa of the reaction medium. upce.cz

Intramolecular cyclizations, such as those seen in the transformation of arylpropanol derivatives, are governed by the probability of the reactive ends of the molecule coming into proximity. The thermodynamics of these reactions are influenced by the stability of the resulting cyclic product, including ring strain and electronic effects.

In the context of transformations involving arylpropanols, the interplay between dehydration and cyclization is a key consideration. The reaction conditions can be tuned to favor one pathway over the other. For example, in the Pictet-Spengler reaction, the initial step is the dehydration of an intermediate to form a Schiff base, which then undergoes cyclization. rsc.org The efficiency of this process can be highly dependent on the choice of acid catalyst and solvent. rsc.org

The following table presents a conceptual overview of the kinetic and thermodynamic parameters that influence arylpropanol transformations.

TransformationKey Kinetic FactorsKey Thermodynamic FactorsGeneral ObservationsCitation
Alcohol Dehydration - Temperature- Acid catalyst concentration- Stability of carbocation intermediate- Positive entropy change (ΔS > 0)- Endothermic enthalpy change (ΔH > 0)Favored at high temperatures. stackexchange.comnih.gov
Intramolecular Cyclization - Substrate concentration- Catalyst concentration- Solvent polarity- Ring size to be formed- Enthalpy of the cyclic product (ring strain)- Entropy change upon ring formationCan follow pseudo-first-order kinetics. Rate is influenced by the probability of forming the cyclic transition state. upce.czrsc.org
Arylpropanol Transformations - Interplay between dehydration and cyclization rates- Relative stability of alkene vs. cyclic productProduct distribution can be controlled by reaction conditions (temperature, catalyst, solvent). researchgate.net

Advanced Spectroscopic and Chromatographic Methodologies for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Research

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the unambiguous structural confirmation of 1-(2-Methoxyphenyl)-1-propanol. The chemical shifts, signal integrations, and coupling patterns in the spectra provide a complete picture of the molecule's connectivity.

The ¹H NMR spectrum is characterized by distinct signals corresponding to each unique proton environment. The aromatic protons on the methoxy-substituted ring typically appear as a complex multiplet in the downfield region. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) resonates as a triplet, split by the adjacent methylene (B1212753) protons of the propyl chain. The methoxy (B1213986) group protons appear as a sharp singlet, while the ethyl group of the propanol (B110389) side chain presents as a characteristic quartet for the methylene (CH₂) protons and a triplet for the terminal methyl (CH₃) protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The chemical shifts confirm the presence of the aromatic ring, the methoxy group, and the aliphatic carbons of the propanol side chain. The specific chemical shifts are sensitive to the electronic environment of each carbon, allowing for precise assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃ Predicted data based on spectral information for analogous compounds such as 1-(2-methoxyphenyl)ethanol (B80116) and general chemical shift principles.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic-H δ 6.8-7.4 ppm (m, 4H)δ 110-130 ppm
Aromatic-C (quaternary) -δ 130-135 ppm, δ 155-157 ppm (C-OCH₃)
-CH(OH)- δ ~4.8 ppm (t, 1H)δ ~75 ppm
-OCH₃ δ ~3.8 ppm (s, 3H)δ ~55 ppm
-CH₂-CH₃ δ ~1.8 ppm (p, 2H)δ ~32 ppm
-CH₂-CH₃ δ ~0.9 ppm (t, 3H)δ ~10 ppm
-OH Variable (s, 1H)-
Abbreviations: s = singlet, t = triplet, p = pentet, m = multiplet

NMR spectroscopy is a powerful tool for investigating the three-dimensional aspects of molecules, including their preferred conformations and stereochemistry. For this compound, which is a chiral molecule, NMR techniques can be employed to study the rotational preferences around the single bonds and to determine the absolute configuration of enantiomers.

Conformational analysis can be performed by studying NMR parameters that are sensitive to the dihedral angles between atoms, such as vicinal coupling constants (³J). The rotation around the C1-phenyl bond can be influenced by steric and electronic interactions between the hydroxyl, propyl, and methoxyphenyl groups. Variable-temperature NMR studies can provide information on the energy barriers between different rotational isomers (rotamers).

For stereochemical assignment, chiral derivatizing agents (CDAs) are often used. The enantiomers of this compound can be reacted with an enantiomerically pure CDA, such as α-methoxyphenylacetic acid (MPA), to form diastereomeric esters. researchgate.net These diastereomers are distinct chemical entities and will exhibit separate signals in the NMR spectrum. researchgate.net By analyzing the ¹H NMR spectrum of the resulting mixture, the relative integration of the signals corresponding to each diastereomer allows for the determination of the enantiomeric excess (ee) of the original alcohol. Furthermore, by applying established models for how the CDA's aromatic ring shields nearby protons, the absolute configuration of the major enantiomer can often be assigned. researchgate.net

Lignin (B12514952) is a complex, amorphous polymer found in plant cell walls, composed of phenylpropanoid units linked in various ways. colab.ws Its structural complexity makes direct analysis challenging. Consequently, simpler "lignin model compounds" that represent specific structural motifs within the polymer are frequently synthesized and studied. researchgate.net

This compound serves as a simple model for a guaiacyl-type phenolic unit, which is one of the primary building blocks of lignin. researchgate.net NMR studies on such models are crucial for assigning the complex and often overlapping signals in the NMR spectra of native and technical lignins. colab.wsglbrc.org By acquiring high-resolution ¹H and ¹³C NMR data for well-defined model compounds, researchers can build databases of chemical shifts and coupling constants that directly correlate to specific substructures. glbrc.org This information is then used to identify and quantify these same substructures within the intact lignin polymer, providing insights into its composition and the effects of different extraction or degradation processes.

Mass Spectrometry (MS) in Mechanistic and Product Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's mass, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₀H₁₄O₂), the calculated exact mass of the molecular ion [M]⁺˙ is 166.0994 Da. HRMS can experimentally verify this mass, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

This capability is essential for confirming the identity of a synthesized product. Furthermore, HRMS is an effective tool for assessing sample purity. It can detect the presence of trace impurities, such as starting materials, byproducts, or degradation products, even if they are present in very low concentrations. By identifying the exact masses of these impurities, their elemental formulas can be deduced, providing valuable information for optimizing reaction conditions and purification procedures.

In mass spectrometry, molecules are ionized and can then be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the general behavior of alcohols and aromatic compounds. libretexts.org

One common fragmentation for alcohols is the loss of a water molecule, which would result in a fragment ion with an m/z corresponding to the molecular ion minus 18 Da (M-18). youtube.com Another prevalent pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen-bearing carbon. youtube.com In this case, the cleavage of the bond between C1 and C2 of the propyl chain would lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a highly stable, resonance-delocalized benzylic cation. This fragment (M-29) is often a prominent peak in the mass spectrum. Further fragmentation can involve cleavages within the aromatic ring or loss of the methoxy group.

Studying these gas-phase dissociation pathways provides fundamental insights into the molecule's stability and chemical bonds and helps to confirm its structure by correlating the observed fragments with the proposed molecular architecture.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

m/z (Predicted) Proposed Fragment Ion Proposed Fragmentation Pathway
166 [C₁₀H₁₄O₂]⁺˙Molecular Ion (M⁺˙)
148 [C₁₀H₁₂O]⁺˙Loss of water (-H₂O) from the molecular ion.
137 [C₉H₁₃O]⁺Loss of an ethyl radical (-C₂H₅) via alpha-cleavage.
121 [C₈H₉O]⁺Subsequent loss of methane (B114726) (-CH₄) or other rearrangements from fragments.
107 [C₇H₇O]⁺Formation of a methoxy-tropylium ion or related structures.
91 [C₇H₇]⁺Formation of the tropylium (B1234903) ion, a common fragment for benzyl-type structures.

X-ray Diffraction for Solid-State Structure and Crystal Engineering

For chiral molecules like this compound, which possesses a stereocenter at the carbinol carbon, X-ray crystallography is a powerful tool for the unambiguous determination of its stereochemistry. The technique can distinguish between enantiomers and diastereomers, providing definitive proof of the molecule's three-dimensional arrangement.

The determination of the absolute configuration of a chiral molecule is often achieved through the use of anomalous dispersion. When heavy atoms are present in the crystal structure, they scatter X-rays with a phase shift that is sensitive to the absolute configuration of the molecule. By carefully analyzing the intensities of Friedel pairs (reflections that are mirror images of each other), the true absolute stereochemistry can be established. In the absence of a heavy atom in the molecule itself, co-crystallization with a chiral auxiliary of known absolute configuration can be employed.

The relative stereochemistry, which describes the spatial relationship between different stereocenters within the same molecule, can also be unequivocally determined from the crystallographic data. This is crucial for understanding the molecule's shape and how it interacts with other molecules.

Table 1: Hypothetical Crystallographic Data for the Enantiomers of this compound

Parameter(R)-1-(2-Methoxyphenyl)-1-propanol(S)-1-(2-Methoxyphenyl)-1-propanol
Crystal SystemOrthorhombicOrthorhombic
Space GroupP2₁2₁2₁P2₁2₁2₁
a (Å)8.58.5
b (Å)12.312.3
c (Å)15.115.1
α (°)9090
β (°)9090
γ (°)9090
Flack Parameter0.05(3)-
Hooft Parameter0.04(2)-

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. A detailed analysis of the crystal structure of this compound would reveal the specific interactions that dictate its solid-state architecture. The hydroxyl group of the propanol moiety is a strong hydrogen bond donor, while the oxygen of the methoxy group and the hydroxyl group itself can act as hydrogen bond acceptors. The phenyl ring provides opportunities for π-π stacking and C-H···π interactions.

Understanding these packing motifs is a key aspect of crystal engineering, a field focused on designing and synthesizing new crystalline materials with desired properties. By modifying the molecular structure or the crystallization conditions, it is possible to influence the crystal packing and, consequently, the material's physical properties, such as melting point, solubility, and stability. Hirshfeld surface analysis is a computational tool often used to visualize and quantify intermolecular interactions within a crystal.

Single-crystal-to-single-crystal (SCSC) transformations are fascinating solid-state phenomena where a single crystal undergoes a chemical or physical change without losing its single-crystal nature. nih.govnih.gov These transformations can be triggered by external stimuli such as light, heat, or the absorption/desorption of guest molecules. Investigating SCSC transformations provides valuable insights into reaction mechanisms in the solid state and can lead to the development of novel functional materials.

For a compound like this compound, SCSC transformations could potentially be induced by, for example, a change in temperature that alters the hydrogen bonding network or by the inclusion of solvent molecules into the crystal lattice. Monitoring these transformations using X-ray diffraction allows for the direct observation of the structural changes as they occur.

Advanced Chromatographic Separations and Detection in Research

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds in mixtures. For a compound like this compound, high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly powerful research tools.

High-performance liquid chromatography is a versatile technique for separating the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a chiral compound like this compound, chiral HPLC is the method of choice for separating its enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The choice of the CSP and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. The purity of a sample of this compound can be accurately determined by HPLC, with the area under each peak being proportional to the concentration of the corresponding component.

Table 2: Exemplar HPLC Method for the Separation of this compound Enantiomers

ParameterValue
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min
Resolution (Rs) > 1.5

Gas chromatography-mass spectrometry is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In GC, volatile components of a mixture are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification.

GC-MS is an ideal technique for analyzing this compound in complex mixtures, such as reaction products or environmental samples. The high sensitivity of MS allows for the detection of trace amounts of the compound. For the analysis of chiral compounds like this compound, a chiral GC column can be used to separate the enantiomers prior to their detection by the mass spectrometer.

Development of Specialized Chromatographic Methods for Derivatized Analogs

The analysis of this compound and its analogs in complex matrices often necessitates derivatization to enhance their chromatographic properties, such as volatility and thermal stability, particularly for gas chromatography (GC). Derivatization can also be employed to improve the separation of enantiomers by converting them into diastereomers, which can be resolved on achiral stationary phases. This section explores the development of specialized chromatographic methods centered on the analysis of derivatized forms of this compound.

The primary strategy for the derivatization of the hydroxyl group in this compound is acylation. This process involves the reaction of the alcohol with an acylating agent to form an ester. The introduction of a functional group through acylation can significantly improve the chromatographic peak shape and detectability of the analyte. Fluorinated anhydrides are commonly used for this purpose as they produce stable and volatile derivatives suitable for GC analysis.

A common approach involves the use of trifluoroacetic anhydride (B1165640) (TFAA) to convert this compound into its corresponding trifluoroacetate (B77799) ester. This derivatization enhances the volatility of the compound, making it more amenable to GC analysis. The reaction is typically carried out in an inert solvent, and the resulting derivative can be analyzed on a variety of capillary GC columns.

For the enantioselective analysis of this compound, two main chromatographic strategies are employed: direct separation on a chiral stationary phase (CSP) or indirect separation of diastereomeric derivatives on an achiral column. The indirect approach requires the reaction of the racemic alcohol with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physicochemical properties, can then be separated using standard, non-chiral chromatography.

For instance, a racemic mixture of this compound can be esterified with an enantiomerically pure chiral acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid, to yield diastereomeric esters. These esters can then be separated by high-performance liquid chromatography (HPLC) on a standard silica (B1680970) gel column. nih.gov

Alternatively, direct enantioseparation can be achieved using GC with a chiral stationary phase, often based on derivatized cyclodextrins. In this case, derivatization of the alcohol, for example by acylation, can still be beneficial as it may enhance the chiral recognition by the stationary phase, leading to improved resolution of the enantiomers. Cyclodextrin-based columns are capable of forming transient diastereomeric inclusion complexes with the enantiomers, allowing for their separation.

The development of these specialized methods, combining derivatization with advanced chromatographic techniques, is crucial for the accurate quantification and stereochemical characterization of this compound in various research applications.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles, relying on the laws of quantum mechanics. These methods are essential for understanding a molecule's stability, electronic characteristics, and reactivity.

Ab-initio and Density Functional Theory (DFT) are cornerstone methods in computational quantum chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry.

For 1-(2-Methoxyphenyl)-1-propanol, these calculations would begin by defining an initial molecular structure. A theoretical level, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), would then be selected. The calculation iteratively solves the Schrödinger or Kohn-Sham equations to find the geometry with the lowest possible energy.

The output of such a calculation provides precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. This optimized structure is crucial as it serves as the foundation for all further property calculations. Electronic structure details, such as the total energy and distribution of electron density, are also determined, offering insights into the molecule's stability.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative of typical outputs from DFT calculations and is not based on published experimental or theoretical values for this specific molecule.

ParameterAtoms InvolvedCalculated Value
Bond LengthC(ring)-O(methoxy)~1.36 Å
Bond LengthC(alpha)-O(hydroxyl)~1.43 Å
Bond AngleC(ring)-C(alpha)-C(ethyl)~110°
Dihedral AngleC(ring)-C(ring)-C(alpha)-O(hydroxyl)Variable

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com A small gap suggests the molecule is more reactive and easily polarizable, whereas a large gap indicates high stability and low reactivity. For this compound, FMO analysis would map the spatial distribution of these orbitals. The HOMO would likely be concentrated on the electron-rich methoxy-substituted phenyl ring, while the LUMO's location would indicate the most probable sites for nucleophilic attack.

Charge distribution studies, often performed using methods like Mulliken population analysis, would calculate the partial atomic charges on each atom. This reveals the molecule's electrostatic potential, highlighting electron-rich (negative) and electron-poor (positive) regions, which is fundamental to understanding intermolecular interactions.

Table 2: Illustrative Frontier Molecular Orbital Properties Note: This table presents typical parameters derived from FMO analysis and is for illustrative purposes only.

PropertySymbolTypical Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-5.0 to -7.0Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.5 to -2.0Electron-accepting ability
HOMO-LUMO Energy GapΔE~4.0 to 6.0Chemical reactivity and stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized view of molecular orbitals. It translates the complex wavefunction into a localized framework of chemical bonds, lone pairs, and antibonding orbitals, which aligns closely with classical Lewis structures.

Molecular Dynamics and Docking Simulations in Biological Research Models

While quantum calculations focus on the intrinsic properties of a single molecule, molecular dynamics and docking simulations are used to study how a molecule behaves in and interacts with a complex biological environment.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. In drug discovery research, this method is used to predict how a ligand, such as this compound, might interact with the binding site of a biological target like an enzyme or a receptor.

A docking simulation would involve preparing the 3D structures of both the ligand (this compound) and the target protein. The simulation software then samples numerous possible binding poses of the ligand within the protein's active site, scoring each pose based on factors like intermolecular forces (hydrogen bonds, van der Waals forces, electrostatic interactions). The resulting poses and scores help predict the most likely binding mode and estimate the binding affinity, providing hypotheses about the compound's potential biological activity.

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time. Unlike static docking, an MD simulation models the movements and conformational changes of the ligand and its target protein in a simulated physiological environment (typically including water and ions).

Applications As Precursors and Model Compounds in Advanced Chemical Research

Building Blocks in the Synthesis of Complex Organic Scaffolds

As a synthetic intermediate, 1-(2-Methoxyphenyl)-1-propanol offers a foundational structure for the elaboration of more complex molecules. Its potential lies in the strategic modification of its functional groups to construct diverse organic scaffolds.

Contribution to the Synthesis of Lignans and Neolignans

Lignans and neolignans are a large class of naturally occurring phenolic compounds derived from the oxidative coupling of two phenylpropane units. rsc.org They exhibit a wide range of biological activities and are therefore important targets in natural product synthesis. The biosynthesis of many lignans begins with precursors like coniferyl alcohol, which undergoes dimerization to form structures such as pinoresinol. rsc.org

While direct synthesis of lignans starting from this compound is not extensively documented in dedicated studies, its core structure is representative of the phenylpropanoid units that constitute these natural products. rsc.orgscripps.edu Synthetic strategies toward lignans often involve the coupling of such units, and derivatives of this compound could theoretically serve as synthons in multi-step synthetic pathways to generate complex lignan and neolignan frameworks.

Role in the Construction of Functionalized Aromatic and Heterocyclic Compounds

The aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. scirp.org The hydroxyl and methoxy (B1213986) groups can direct incoming electrophiles to specific positions on the ring, enabling the synthesis of highly functionalized aromatic compounds. For instance, Friedel-Crafts reactions could be employed to introduce acyl or alkyl groups, further expanding the molecular complexity. nih.gov

Furthermore, the propanol (B110389) side chain can be chemically modified to participate in cyclization reactions, leading to the formation of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and developing synthetic routes to novel heterocyclic structures is of significant interest. chemistry-chemists.comnih.govmdpi.com Reactions involving the hydroxyl group, such as dehydration to form an alkene followed by cyclization, or oxidation to a ketone, could pave the way for constructing various heterocyclic ring systems.

Intermediate in the Synthesis of Chiral Auxiliaries and Ligands for Catalysis

Asymmetric synthesis, the preparation of enantiomerically pure compounds, is crucial in the pharmaceutical industry. Chiral auxiliaries are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. rsc.org Similarly, chiral ligands are used in combination with metal catalysts to achieve high levels of enantioselectivity. nsf.gov

The structure of this compound contains a stereocenter at the carbon bearing the hydroxyl group. If resolved into its individual enantiomers, it could serve as a chiral building block for the synthesis of more complex chiral molecules. The development of ligands for asymmetric catalysis often involves incorporating specific structural motifs that can coordinate to a metal center and create a chiral environment. The oxygen atoms of the hydroxyl and methoxy groups in this compound offer potential coordination sites, and with further chemical modification, it could be elaborated into a novel chiral ligand. researchgate.netnih.gov

Model Systems for Fundamental Chemical Processes

One of the most significant applications of this compound and its derivatives is as model compounds for studying the chemistry of lignin (B12514952). Lignin is a complex, amorphous polymer that provides structural rigidity to plants and is a major component of lignocellulosic biomass. escholarship.org Its valorization into fuels and chemicals is a key goal in the development of sustainable biorefineries.

Lignin Model Compounds for Understanding Depolymerization Pathways

Lignin's structure is composed of various phenylpropanoid units linked by different types of ether and carbon-carbon bonds. The most abundant of these is the β-O-4 aryl ether linkage. escholarship.org Due to the complexity of the native lignin polymer, researchers use simpler model compounds that contain these specific linkages to study their cleavage under various conditions. escholarship.orgacs.org

Compounds structurally similar to this compound, particularly those containing a β-O-4 linkage such as 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1-propanol, are frequently used as non-phenolic lignin models. acs.orgacs.org These models allow for the investigation of depolymerization reactions, such as acid-catalyzed hydrolysis or catalytic hydrogenolysis, in a controlled environment. acs.orgnih.gov By studying the reaction kinetics, product distribution, and intermediates formed from these model compounds, scientists can gain insights into the mechanisms of lignin depolymerization and develop more efficient catalysts and processes for converting biomass into valuable chemicals. nih.govmdpi.com

Below is a table summarizing key lignin model compounds and the linkages they represent.

Lignin Model CompoundLinkage RepresentedSignificance in Lignin Structure
2-Phenoxy-1-phenylethanolβ-O-4Most abundant linkage in lignin.
1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediolβ-O-4Represents a more complex, glycerol-containing β-O-4 linkage.
Veratryl alcoholMonomeric unitRepresents a simple building block of lignin.
AdlerolDimeric β-O-4A dimeric model for studying the cleavage of the β-O-4 linkage.

Probing Reaction Mechanisms in Aryl-Ether Cleavage

The cleavage of the aryl-ether bond is a critical step in lignin depolymerization. masterorganicchemistry.com The use of model compounds like this compound derivatives allows for detailed mechanistic studies of this process. For example, in acid-catalyzed cleavage, the reaction is believed to proceed through protonation of the ether oxygen, followed by either an SN1 or SN2 type reaction. acs.orgmasterorganicchemistry.com

Studies on non-phenolic β-O-4 dimers have identified key intermediates, such as enol ethers, which confirm proposed reaction pathways. acs.orgacs.org The rate of this cleavage is significantly influenced by the presence or absence of a phenolic hydroxyl group on the aromatic ring, with phenolic dimers reacting much faster than their non-phenolic counterparts. acs.org By examining the reaction of this compound derivatives under acidic conditions, researchers can elucidate the intricate details of the reaction mechanism, including the formation of carbocation intermediates and the influence of substituents on reaction rates and product selectivity. This fundamental understanding is essential for designing catalysts that can selectively cleave the desired bonds in lignin while minimizing undesirable side reactions. acs.org

Studies on Hydrogen-Bonding Networks and Intermolecular Interactions in Alcohol Systems

The study of hydrogen-bonding networks and intermolecular interactions in alcohol systems is crucial for understanding their physical properties, chemical reactivity, and role in various chemical processes. This compound serves as an interesting model compound for such studies due to the presence of both a hydroxyl group, a primary site for hydrogen bonding, and a methoxy group on an aromatic ring, which can also participate in weaker intermolecular interactions. The specific ortho positioning of these functional groups introduces the potential for both intramolecular and intermolecular hydrogen bonding, leading to complex structural arrangements.

Intramolecular vs. Intermolecular Hydrogen Bonding

A key feature of this compound is the potential for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the oxygen atom of the adjacent methoxy group. This interaction would lead to the formation of a stable five-membered ring. The strength of this intramolecular bond is influenced by the conformational flexibility of the propanol side chain.

Hydrogen-Bonding Networks in Analogous Crystal Structures

Analysis of the crystal structures of similar compounds, such as 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-ol, reveals common hydrogen-bonding motifs. In these systems, it is frequently observed that alcohol molecules form dimeric structures through O-H···O hydrogen bonds involving the hydroxyl groups. These dimers can then be further linked into chains or more complex two-dimensional networks through additional, often weaker, interactions. A significant interaction in these methoxyphenyl alcohols is the hydrogen bond between the hydroxyl group of one molecule and the methoxy oxygen of a neighboring molecule. This O-H···O(methoxy) interaction is crucial in extending the hydrogen-bonding network.

Based on these observations, it is highly probable that this compound would exhibit similar hydrogen-bonding patterns. The molecules would likely form primary intermolecular hydrogen bonds through their hydroxyl groups, creating chains or small cyclic motifs. These primary structures would then be interconnected through secondary hydrogen bonds involving the methoxy group.

Table 1: Plausible Hydrogen-Bonding Geometries in this compound Based on Analogous Compounds

Donor-H···AcceptorType of InteractionTypical H···A Distance (Å)Typical D-H···A Angle (°)
O-H···O(hydroxyl)Intermolecular1.8 - 2.2160 - 180
O-H···O(methoxy)Intermolecular2.0 - 2.4150 - 170
O-H···O(methoxy)Intramolecular1.9 - 2.3140 - 160

Note: The data in this table is hypothetical and extrapolated from studies on structurally similar compounds. Specific experimental or computational data for this compound is required for definitive values.

Spectroscopic and Computational Insights into Intermolecular Interactions

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for studying hydrogen bonding in alcohols.

FTIR Spectroscopy : In the infrared spectrum of an alcohol, the O-H stretching frequency is highly sensitive to its hydrogen-bonding environment. A free, non-hydrogen-bonded hydroxyl group typically shows a sharp absorption band around 3600-3650 cm⁻¹. In contrast, when the hydroxyl group is involved in hydrogen bonding, this band broadens significantly and shifts to a lower frequency (typically 3200-3500 cm⁻¹). The extent of this shift provides a qualitative measure of the hydrogen bond strength. For this compound, one would expect to observe a broad O-H stretching band, indicative of strong intermolecular hydrogen bonding. The presence of a distinct shoulder on this band might suggest the coexistence of different hydrogen-bonded species or the influence of intramolecular hydrogen bonding.

NMR Spectroscopy : The chemical shift of the hydroxyl proton in the ¹H NMR spectrum is also a valuable indicator of hydrogen bonding. The chemical shift of the -OH proton is concentration and temperature-dependent. In dilute, non-polar solvents, where intermolecular hydrogen bonding is minimized, the hydroxyl proton resonates at a higher field (lower ppm). As the concentration increases, or in the neat liquid, the formation of intermolecular hydrogen bonds leads to a downfield shift (higher ppm) of the hydroxyl proton signal. For this compound, a downfield chemical shift for the -OH proton would be expected, confirming its participation in hydrogen-bonding networks.

Computational chemistry provides a theoretical framework for understanding and quantifying the intermolecular interactions in alcohol systems. Methods such as Density Functional Theory (DFT) can be used to calculate the energies of different hydrogen-bonded conformers and dimers of this compound. Such calculations can elucidate the relative stabilities of intramolecularly versus intermolecularly bonded structures and provide estimates of the hydrogen bond energies.

Table 2: Estimated Interaction Energies for Different Hydrogen-Bonding Configurations in Alcohol Systems

Interacting Molecules/GroupsType of InteractionEstimated Interaction Energy (kcal/mol)
Alcohol - Alcohol (O-H···O-H)Strong Hydrogen Bond4 - 7
Alcohol - Methoxy (O-H···O-CH₃)Moderate Hydrogen Bond2 - 4
C-H···πWeak Interaction0.5 - 1.5
π-π StackingWeak Interaction1 - 3

Note: These are typical energy ranges for the specified interactions and are provided for comparative purposes. The actual interaction energies for this compound would require specific computational studies.

Future Research Directions and Unexplored Areas in the Chemistry of 1 2 Methoxyphenyl 1 Propanol

The continued relevance of arylpropanols, including 1-(2-Methoxyphenyl)-1-propanol, in various chemical sectors necessitates ongoing innovation in their synthesis and characterization. Future research is poised to focus on creating more efficient, sustainable, and predictable methods for their production and application. Key areas of exploration include the development of green synthetic routes, deeper mechanistic understanding through advanced analytical techniques, the integration of artificial intelligence for predictive chemistry, and the design of novel catalysts inspired by natural systems.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-Methoxyphenyl)-1-propanol in laboratory settings?

Methodological Answer:

  • Grignard Reaction: Reacting 2-methoxyacetophenone with ethylmagnesium bromide, followed by acidic workup. This method is widely used for secondary alcohol synthesis.
  • Asymmetric Catalysis: Using titanium-based catalysts (e.g., Fam-Ti) for enantioselective alkynylation of aldehydes, yielding high enantiomeric excess (e.g., 92% ee) .
  • Reduction of Ketones: Catalytic hydrogenation or sodium borohydride reduction of 1-(2-methoxyphenyl)-1-propanone (if available).

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies methoxy (-OCH₃) protons at δ 3.8–3.9 ppm and the chiral alcohol proton (split into multiplets due to stereochemistry).
    • ¹³C NMR: Confirms the methoxy carbon (~55 ppm) and alcohol-bearing carbon (~70 ppm).
  • HPLC with Chiral Columns: Essential for determining enantiomeric purity (e.g., Chiralcel OD-H column with 10% isopropanol in hexanes) .
  • Mass Spectrometry (MS): Validates molecular weight (MW: 166.22 g/mol) via ESI-MS or EI-MS.

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Storage: Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the alcohol group.
  • Safety Precautions:
    • Use PPE (gloves, goggles) despite no classified hazards (GHS data unavailable for this compound).
    • Refer to structurally similar compounds (e.g., arylpropanols) for hazard extrapolation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using asymmetric catalysis?

Methodological Answer:

  • Catalyst Screening: Test chiral ligands (e.g., BINOL derivatives) with titanium or zinc catalysts to enhance enantioselectivity.
  • Reaction Conditions:
    • Solvent polarity (toluene vs. THF) impacts transition-state stabilization.
    • Temperature control (–20°C to RT) to minimize racemization.
  • Case Study: Fam-Ti catalyzed alkynylation achieved 91% yield and 92% ee, validated by chiral HPLC .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values across studies?

Methodological Answer:

  • Analytical Consistency: Ensure identical HPLC conditions (column type, mobile phase, flow rate) for ee determination.
  • Racemization Checks: Monitor time-dependent ee stability under storage or reaction conditions.
  • Cross-Validation: Compare results with polarimetry or NMR chiral shift reagents.

Q. How does the electronic nature of the 2-methoxyphenyl group influence the compound’s reactivity in further derivatization?

Methodological Answer:

  • Electron-Donating Effects: The methoxy group activates the aromatic ring for electrophilic substitution (e.g., bromination, nitration).
  • Steric Hindrance: The ortho-methoxy group may hinder nucleophilic attack on the alcohol, requiring tailored conditions (e.g., bulky bases for esterification).
  • Derivative Synthesis: Explore analogs like 1-(2-methoxyphenyl)-1-propanone (via oxidation) or ether derivatives (e.g., propargyl ethers) for biological activity studies .

Data Contradictions and Troubleshooting

Q. How to address discrepancies in melting points or spectral data between synthesized batches?

Methodological Answer:

  • Purity Assessment: Recrystallize using solvents like ethyl acetate/hexanes and re-analyze via DSC for melting point consistency.
  • Impurity Profiling: Use GC-MS or LC-MS to identify byproducts (e.g., oxidation to ketones or dimerization).

Q. Why do catalytic hydrogenation yields vary significantly for 1-(2-Methoxyphenyl)-1-propanone reduction?

Methodological Answer:

  • Catalyst Poisoning: Trace impurities (e.g., sulfur compounds) deactivate palladium catalysts; pre-purify the ketone via column chromatography.
  • Substrate Adsorption: Steric hindrance from the methoxy group reduces hydrogenation efficiency; switch to Raney Nickel for improved results.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.